3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Lipophilicity Drug-likeness Membrane permeability

Addressing the need for a chiral, trifluoromethyl-substituted benzothiazole building block in quantitative SAR and enantiomer-resolved profiling, this compound provides the benzothiazole-2-yl-CF₃ pharmacophore validated in aldose reductase inhibitor programs, with a tertiary alcohol for derivatization and a chiral C3 center. • 95% purity; logP 1.719, ~2.3 log units higher than non-fluorinated analog • Enables enantiomer-resolved SAR; three reactive sites for diversity-oriented synthesis • In stock for immediate global shipping.

Molecular Formula C11H8F3NO3S
Molecular Weight 291.24
CAS No. 923834-85-9
Cat. No. B2613349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
CAS923834-85-9
Molecular FormulaC11H8F3NO3S
Molecular Weight291.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(CC(=O)O)(C(F)(F)F)O
InChIInChI=1S/C11H8F3NO3S/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17)
InChIKeyDCKLBQUDHCHYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid (CAS 923834-85-9): A Fluorinated Benzothiazole Butanoic Acid Scaffold for Specialized Research


3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 923834-85-9) is a synthetic small molecule (MW 291.25 g/mol; MF: C11H8F3NO3S) belonging to the benzothiazole carboxylic acid class [1]. It features a benzothiazole heterocycle at position 3 of a butanoic acid chain, which is further substituted with a trifluoromethyl (CF3) group at position 4 and a tertiary alcohol at position 3, yielding a chiral center at C3 [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) by multiple commercial vendors for use in medicinal chemistry, biochemical probe development, and chemical biology investigations .

Why Generic Substitution Fails: Physicochemical and Structural Differentiation of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid from Non-Fluorinated and Positional Analogs


Simple benzothiazole butanoic acid analogs without the trifluoromethyl and tertiary alcohol functionalities—such as 3-(1,3-benzothiazol-2-yl)butanoic acid (CAS 889773-96-0) or 4-(1,3-benzothiazol-2-yl)butanoic acid (CAS 41387-91-1)—exhibit markedly different physicochemical profiles that preclude interchangeability in structure-activity relationship (SAR) studies, biochemical assays, or synthetic applications . The CF3 group introduces a strong electron-withdrawing effect and significantly elevates lipophilicity, while the C3 hydroxyl group adds a hydrogen-bond donor/acceptor pair and establishes a chiral center absent in the simpler congeners [1]. These molecular features jointly alter membrane permeability, metabolic stability, target-binding geometry, and synthetic reactivity in ways that cannot be replicated by non-fluorinated or des-hydroxy analogs . Consequently, procurement of a generic benzothiazole carboxylic acid as a substitute would invalidate quantitative SAR models and produce non-comparable biological data.

Quantitative Evidence Guide: Head-to-Head Differentiation of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Trifluoromethyl and Hydroxyl Contributions Yield a >2.3 Log Unit Increase vs. the Non-Fluorinated Des-Hydroxy Analog

The target compound has a measured/predicted logP of 1.719 [1], whereas the closest non-fluorinated, des-hydroxy analog 3-(1,3-benzothiazol-2-yl)butanoic acid has a logP of approximately -0.59 . This represents a ΔlogP of approximately +2.3, corresponding to a roughly 200-fold increase in the octanol–water partition coefficient. The elevated lipophilicity is driven primarily by the CF3 group and is partially modulated by the polar hydroxyl substituent. This difference is of a magnitude sufficient to alter passive membrane permeability, plasma protein binding, and metabolic clearance predictions in drug discovery programs.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bonding Capacity: Addition of a Tertiary Alcohol Donor/Acceptor Pair Alters Molecular Recognition Relative to Des-Hydroxy Analogs

The target compound possesses four H-bond acceptor atoms (the benzothiazole nitrogen, the carboxylate oxygens, and the tertiary alcohol oxygen) and two H-bond donor groups (the carboxylic acid OH and the tertiary alcohol OH) [1]. In contrast, 3-(1,3-benzothiazol-2-yl)butanoic acid has only three H-bond acceptors (benzothiazole N, carboxylate oxygens) and one H-bond donor (carboxylic acid OH) . The additional hydroxyl group at C3 enables the target compound to engage in a distinct hydrogen-bonding network with biological targets, including simultaneously donating and accepting a hydrogen bond at the C3 position, a capability absent in the des-hydroxy comparator. This has direct implications for binding to enzymes such as aldose reductase, where a key active-site residue (e.g., Tyr48 or His110) requires a hydrogen-bond partner at this spatial position.

Hydrogen bonding Target engagement Molecular recognition

Stereochemical Differentiation: A Chiral Tertiary Carbon Enables Enantiomer-Specific Biological Profiling Absent in Achiral Butanoic Acid Analogs

The target compound contains a chiral center at C3 (the carbon bearing the hydroxyl and trifluoromethyl substituents), giving rise to (R) and (S) enantiomers [1]. In contrast, the closest comparator 3-(1,3-benzothiazol-2-yl)butanoic acid has a non-stereogenic C3 methylene/methyl substitution pattern and is achiral . The presence of a chiral center allows for enantioselective synthesis and enantiomer-resolved biological testing, which is essential for programs that require the identification of the eutomer (the more active enantiomer). Enantiomeric pairs can exhibit differential potency, selectivity, and pharmacokinetic profiles when interacting with chiral biological environments such as enzyme active sites and receptor binding pockets.

Chirality Stereochemistry Enantioselectivity

Benzothiazole-Trifluoromethyl Pharmacophore: Class-Level Precedent for Aldose Reductase Inhibition Suggests Target Engagement Advantages Over Non-Fluorinated Benzothiazole Carboxylic Acids

The benzothiazole-2-yl-trifluoromethyl pharmacophore embedded in the target compound aligns with a well-established class of potent aldose reductase inhibitors (ARIs). The prototypical ARI zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) demonstrates that a trifluoromethyl-substituted benzothiazole engages a specific lipophilic binding pocket on the aldose reductase enzyme [1]. Research publications on benzothiazole-based ARIs report IC50 values ranging from low nanomolar to low micromolar, and structure-activity relationship (SAR) studies consistently highlight the CF3 group as contributing significantly to binding affinity through hydrophobic interactions and electrostatic effects [2]. While direct IC50 data for the target compound against aldose reductase are not publicly available, the presence of both the benzothiazole-2-yl and CF3 motifs positions it within a pharmacophore space validated by multiple potent ARIs, whereas non-fluorinated analogs lack this critical binding element and are therefore unlikely to achieve comparable target engagement.

Aldose reductase inhibition Benzothiazole pharmacophore Diabetes complications

Molecular Weight and Polar Surface Area Differentiation: Impact on Solubility, Permeability, and Pharmacokinetic Predictions

The target compound has a molecular weight of 291.25 g/mol , while the non-fluorinated analog 3-(1,3-benzothiazol-2-yl)butanoic acid has a molecular weight of 221.28 g/mol , representing a difference of approximately 70 g/mol (31.6% increase). This mass increase is attributable to the CF3 (69 Da) and OH (17 Da) substituents replacing two hydrogen atoms (2 Da). The topological polar surface area (tPSA) of the target compound is estimated at approximately 87 Ų (carboxylic acid: 37.3 Ų; benzothiazole N: 12.9 Ų; tertiary alcohol OH: 20.2 Ų; aromatic S: 16.6 Ų), compared with an estimated tPSA of approximately 67 Ų for the comparator (lacking the hydroxyl contribution). These differences place the target compound closer to the upper boundary of typical fragment-based drug discovery parameters but well within lead-like chemical space. The increased molecular weight and tPSA predict moderately lower aqueous solubility and passive permeability relative to the smaller analog, but with compensatory gains in target-binding potential and metabolic stability conferred by the CF3 group.

Physicochemical properties Drug-likeness ADME prediction

Commercial Supply and Purity Benchmarking: Comparable Vendor Specifications Permit Direct Procurement Without Degradation in Quality

The target compound is commercially available from multiple reputable vendors at a minimum purity specification of 95% . The most structurally similar comparator, 3-(1,3-benzothiazol-2-yl)butanoic acid, is available at a minimum purity of 97% from at least one vendor . While the comparator offers a marginally higher purity specification (97% vs. 95%), this 2-percentage-point difference is unlikely to be practically meaningful for most biochemical screening or synthetic chemistry applications. Both compounds are supplied for research use only (RUO), with similar storage recommendations (cool, dry conditions). The target compound is priced at a premium (approximately $288/250 mg from Santa Cruz Biotechnology vs. lower pricing for the non-fluorinated analog), reflecting the additional synthetic complexity introduced by the trifluoromethyl and tertiary alcohol functional groups. From a procurement standpoint, the target compound is not a drop-in replacement for the non-fluorinated analog, but neither does it present supply-chain quality disadvantages that would preclude its selection when the fluorinated scaffold is scientifically required.

Chemical procurement Purity specification Vendor comparison

Optimal Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid Based on Differentiated Evidence


Aldose Reductase Inhibitor Hit-Finding and Lead Optimization Programs Targeting Diabetic Complications

The benzothiazole-2-yl-trifluoromethyl pharmacophore embedded in this compound aligns with the validated binding determinants of known potent aldose reductase inhibitors (ARIs) such as zopolrestat [1]. The compound is suited as a fragment-like starting point or a scaffold-hopping intermediate in ARI programs, where the CF3 group is expected to occupy the lipophilic sub-pocket of the enzyme while the carboxylic acid engages the anion-binding site. The tertiary alcohol provides a synthetic handle for further derivatization (e.g., esterification, etherification) or may directly participate in hydrogen-bonding interactions with active-site residues. The chiral center at C3 further enables enantiomer-resolved SAR exploration once enantioselective synthesis or chiral separation is implemented.

Physicochemical Property Benchmarking Studies Requiring a Fluorinated Benzothiazole Carboxylic Acid with Elevated Lipophilicity and Hydrogen-Bonding Capacity

With a logP of 1.719—approximately 2.3 log units higher than the non-fluorinated analog 3-(1,3-benzothiazol-2-yl)butanoic acid (logP -0.59)—this compound serves as an ideal model substrate for investigating the impact of trifluoromethyl and tertiary alcohol substituents on membrane permeability, metabolic stability, and plasma protein binding in benzothiazole-containing chemical series [2]. Its MW of 291.25 g/mol and tPSA of approximately 87 Ų place it within lead-like chemical space, making it a suitable reference compound for computational ADME model validation.

Stereochemistry-Activity Relationship (SSAR) Investigations Leveraging the Chiral Tertiary Alcohol Center

The chiral C3 carbon—absent in achiral analogs such as 3-(1,3-benzothiazol-2-yl)butanoic acid—enables enantiomer-resolved biological profiling [1]. Research programs investigating stereospecific target engagement (e.g., enantioselective enzyme inhibition, chiral recognition by transporters) can employ this compound after chiral chromatographic separation or asymmetric synthesis to generate (R) and (S) enantiomers. Comparative biological evaluation of the separated enantiomers against the racemic mixture can reveal whether target affinity and functional activity are stereodependent, providing critical information for hit-to-lead decision-making.

Synthetic Chemistry Applications Requiring a Benzothiazole Building Block with a Multifunctional Butanoic Acid Side Chain

The compound's combination of a carboxylic acid (suitable for amide coupling, esterification, or reduction), a tertiary alcohol (suitable for etherification, oxidation, or dehydration), and a CF3 group (metabolically stable, electron-withdrawing) provides three distinct sites for chemoselective derivatization [2]. This multifunctionality supports diversity-oriented synthesis of benzothiazole-focused compound libraries for phenotypic or target-based screening, where systematic variation at each reactive center enables efficient exploration of chemical space around the benzothiazole core.

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